![molecular formula C17H18N4O2S2 B10987488 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10987488.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:
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Thiazole Ring: : This compound features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. Thiazoles are significant platforms in various medicinally relevant molecules . The thiazole nucleus is planar, and its aromaticity arises from the delocalization of π-electrons around the sulfur atom.
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Natural Occurrence: : Interestingly, a thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
While detailed studies on this specific compound are scarce, thiazoles, in general, exhibit diverse biological activities. Examples of biologically active thiazole-containing compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: and Tiazofurin : Antineoplastic drugs.
Mechanism of Action
Understanding the precise mechanism of action for this compound would require further research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
To highlight its uniqueness, we’d need to compare it with other thiazole-based compounds. Unfortunately, without specific structural analogs, I can’t provide a direct comparison. exploring related compounds with similar scaffolds could reveal valuable insights.
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring both thiazole and pyrimidine moieties, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2S, with a molecular weight of approximately 342.47 g/mol. The structure includes a furan ring, a thiazole group, and a pyrimidine derivative, which are known to contribute to various pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine rings exhibit significant antitumor activity . For instance, structural analogs have shown cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is essential for enhancing the cytotoxicity, with some compounds displaying IC50 values in the low micromolar range against human cancer cell lines such as A-431 and U251 .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structural features can act as inhibitors of certain enzymes involved in cancer progression and microbial resistance. For example, thiazole-based compounds have been reported to inhibit carbonic anhydrase (CA) activity, which is crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Thiazole Ring : Contributes to antitumor and antimicrobial activities.
- Pyrimidine Moiety : Enhances interaction with biological targets due to its electron-donating properties.
- Furan Ring : Known for its role in enhancing bioactivity through improved solubility and permeability.
Case Studies
Properties
Molecular Formula |
C17H18N4O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-9-7-10(2)19-16(18-9)24-8-13-5-6-14(23-13)15(22)21-17-20-11(3)12(4)25-17/h5-7H,8H2,1-4H3,(H,20,21,22) |
InChI Key |
AXDKRBAPFNBIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=C(S3)C)C)C |
Origin of Product |
United States |
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